![molecular formula C20H18N4O B2892713 (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 936332-95-5](/img/structure/B2892713.png)
(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Description
(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Molecules
Indole derivatives are pivotal in the synthesis of bioactive molecules due to their presence in natural products and drugs . The compound’s structure allows for the creation of various biologically active structures, which can be instrumental in developing treatments for cancer, microbial infections, and other disorders .
Catalysis in Multicomponent Reactions (MCRs)
The indole moiety of the compound serves as an effective precursor in multicomponent reactions, which are essential for accessing complex molecules . These reactions are sustainable and offer pathways to assemble pharmacologically interesting scaffolds, highlighting the compound’s role in advancing green chemistry practices .
Development of Schiff Bases
Schiff bases have applications in coordination chemistry and are used as ligands in catalysis. The compound can be utilized to synthesize novel Schiff bases, which may lead to the discovery of new catalysts and enhance reaction efficiencies .
Anti-inflammatory and Analgesic Activities
Indole derivatives, including this compound, have been evaluated for their potential anti-inflammatory and analgesic activities. They could serve as lead compounds in the development of new medications with reduced side effects compared to traditional drugs .
Chemical Synthesis and Methodology
This compound can be a valuable tool in organic synthesis, providing a route to synthesize various heterocyclic compounds. Its reactivity can be exploited to develop new synthetic methodologies, potentially leading to more efficient and sustainable chemical processes .
properties
IUPAC Name |
4-(1H-indol-3-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-19(20(25)24(23(14)2)16-8-4-3-5-9-16)22-13-15-12-21-18-11-7-6-10-17(15)18/h3-13,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNAILKDEILBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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